molecular formula C18H24N2O3S B2608760 N-cyclohexyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-32-4

N-cyclohexyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2608760
CAS RN: 898419-32-4
M. Wt: 348.46
InChI Key: OITDNNXBBCHJAN-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Active Sulfonamide Hybrids

Sulfonamides, including structures related to the compound , have been extensively studied for their biological activities. These compounds have been found to possess a range of pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Research has focused on developing sulfonamide hybrids by combining sulfonamides with various organic compounds to enhance their biological efficacy. Among these hybrids, derivatives incorporating quinoline and other heterocyclic scaffolds have shown promising results in biological assays, suggesting their potential utility in drug development and therapeutic applications (Ghomashi et al., 2022).

Antineoplastic Agents

Pyrrolo-quinoline derivatives, closely related to the compound of interest, have been synthesized and evaluated for their antineoplastic (anticancer) potential. These compounds exhibit cell growth inhibitory properties, particularly against solid tumors such as CNS-, melanoma-, and prostate-derived cells. The mechanism of their cytotoxic action is distinct from topoisomerase II poisoning, which is a common target of many antineoplastic agents. This research indicates the potential of pyrrolo-quinoline derivatives as a new class of antineoplastic drugs, with specific derivatives showing significant activity in preclinical models (Ferlin et al., 2000).

Organic Synthesis Applications

The compound falls within the class of pyrrolo[1,2-a]quinoline derivatives, which have been explored for their applications in organic synthesis. Catalyst-free synthesis methods have been developed for these derivatives, highlighting their potential in constructing complex organic molecules efficiently and environmentally friendly. This research underlines the versatility of pyrrolo[1,2-a]quinoline derivatives in organic synthesis, offering a broad range of applications in medicinal chemistry and drug discovery (Wu et al., 2017).

Photophysical Properties Study

Studies on pyrrolo-/indolo[1,2-a]quinolines and naphtho[2,1-b]thiophenes, which share structural features with the compound , have also delved into their photophysical properties. These investigations provide valuable insights into the electronic structures and behaviors of these compounds, which can be crucial for their applications in materials science, photovoltaics, and as fluorescent markers in biological research (Kiruthika et al., 2014).

properties

IUPAC Name

N-cyclohexyl-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-19(15-5-3-2-4-6-15)24(22,23)16-11-13-7-8-17(21)20-10-9-14(12-16)18(13)20/h11-12,15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITDNNXBBCHJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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